1H-Pyrrole, 1-propyl-
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Overview
Description
1H-Pyrrole, 1-propyl- is an organic compound with the molecular formula C7H11N. It is a derivative of pyrrole, where a propyl group is attached to the nitrogen atom of the pyrrole ring.
Preparation Methods
1H-Pyrrole, 1-propyl- can be synthesized through several methods. One common synthetic route involves the reaction of pyrrole with propyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, allowing it to react with the propyl halide to form 1H-Pyrrole, 1-propyl-.
Industrial production methods may involve the use of catalytic processes to enhance the yield and efficiency of the reaction. For example, catalytic hydrogenation of pyrrole derivatives in the presence of propylating agents can be employed to produce 1H-Pyrrole, 1-propyl- on a larger scale .
Chemical Reactions Analysis
1H-Pyrrole, 1-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propyl group, where nucleophiles such as halides or amines replace the propyl group under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted pyrroles and their derivatives .
Scientific Research Applications
1H-Pyrrole, 1-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound can be used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-propyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-Pyrrole, 1-propyl- can be compared with other similar compounds such as:
1H-Pyrrole, 1-methyl-: This compound has a methyl group instead of a propyl group, leading to differences in chemical reactivity and applications.
1H-Pyrrole, 1-ethyl-: The presence of an ethyl group results in distinct physical and chemical properties compared to the propyl derivative.
1H-Pyrrole, 1-butyl-: The butyl group provides different steric and electronic effects, influencing the compound’s behavior in various reactions.
Biological Activity
1H-Pyrrole, 1-propyl- (C₇H₁₁N) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1H-Pyrrole, 1-propyl- features a pyrrole ring substituted with a propyl group. The molecular structure contributes to its reactivity and interaction with biological targets. The compound's molecular weight is approximately 111.17 g/mol, and its structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including 1H-Pyrrole, 1-propyl-. For instance, compounds designed based on the pyrrole structure have shown significant inhibition of various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). One study reported that certain pyrrole derivatives exhibited IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Pyrrole Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1H-Pyrrole, 1-propyl- | MCF-7 | ~5 | CDK2/Cyclin A1 inhibition |
Pyrrolo[3,2-d]pyrimidine | HCT116 | ~10 | EGFR inhibition |
Fused pyrrole derivatives | Various | 1-10 | Cell cycle arrest at S phase |
Anti-inflammatory Effects
1H-Pyrrole, 1-propyl- has also been studied for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by interacting with specific receptors involved in the inflammatory response. Preliminary findings suggest that this compound could inhibit pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory diseases .
Antibacterial Activity
The antibacterial potential of pyrrole derivatives has been explored extensively. For example, certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from the pyrrole structure have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 32 to 64 μg/mL .
Table 2: Antibacterial Activity of Pyrrole Derivatives
Compound Name | Bacteria Type | MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
Pyrrolyl Benzamide Derivative | MRSA | 32 | DNA gyrase inhibition |
Phallusialides A & B | E. coli | 64 | Disruption of bacterial membrane integrity |
Study on Anticancer Activity
A study conducted by Castro-Falcon et al. (2023) synthesized a series of fused pyrroles that exhibited significant anticancer activity against various cell lines. The compounds were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The results indicated that specific modifications to the pyrrole structure could enhance anticancer efficacy .
Study on Antibacterial Properties
In another investigation, Zhang et al. (2019) isolated novel alkaloids from Micromonospora sp., which included pyrrole derivatives with notable antibacterial activity against MRSA and E. coli. The study underscored the importance of structural modifications in enhancing biological activity and provided insights into structure-activity relationships (SAR) within this class of compounds .
Properties
CAS No. |
5145-64-2 |
---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
1-propylpyrrole |
InChI |
InChI=1S/C7H11N/c1-2-5-8-6-3-4-7-8/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
MFGOZCIHXVFZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC=C1 |
Origin of Product |
United States |
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